2-Amino-3,3-dimethylbutanamide hydrochloride

Catalog No.
S987142
CAS No.
359844-68-1
M.F
C6H15ClN2O
M. Wt
166.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,3-dimethylbutanamide hydrochloride

CAS Number

359844-68-1

Product Name

2-Amino-3,3-dimethylbutanamide hydrochloride

IUPAC Name

2-amino-3,3-dimethylbutanamide;hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H

InChI Key

ZTHDYUDIZSIFRY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl

2-Amino-3,3-dimethylbutanamide hydrochloride (CAS 359844-68-1), commonly known as tert-leucinamide hydrochloride, is a highly sterically hindered, non-proteinogenic amino acid derivative widely utilized as a chiral auxiliary, organocatalyst, and peptidomimetic building block. Characterized by a bulky tert-butyl group adjacent to the alpha-carbon, this compound provides exceptional facial shielding in asymmetric synthesis and imparts high proteolytic stability when incorporated into active pharmaceutical ingredients (APIs). The hydrochloride salt form ensures extended shelf-life, prevents spontaneous racemization, and offers excellent solubility in polar protic solvents, making it a critical precursor for the scalable manufacturing of antiviral protease inhibitors, anticonvulsants, and advanced synthetic ligands [1].

Substituting 2-amino-3,3-dimethylbutanamide hydrochloride with less hindered analogs, such as valinamide or standard leucinamide, severely compromises both synthetic and pharmacological outcomes. In asymmetric organocatalysis, the isobutyl group of leucinamide fails to provide sufficient steric bulk, leading to drastic reductions in enantiomeric excess (ee) during cross-aldol and Michael addition reactions. In medicinal chemistry, replacing the tert-butyl moiety with a less hindered alkyl chain exposes the resulting peptidomimetics to rapid enzymatic degradation, significantly reducing in vivo half-life. Furthermore, attempting to use the free base instead of the hydrochloride salt introduces handling challenges, including hygroscopicity and susceptibility to oxidative degradation during multi-step syntheses [1].

Superior Enantiomeric Excess in Asymmetric Cross-Aldol Reactions

In the synthesis of (R)-pantolactone precursors, organocatalysts derived from tert-leucinamide provide exceptional stereocontrol due to the extreme steric bulk of the tert-butyl group. When compared to less hindered aminoamide derivatives, the tert-leucinamide scaffold effectively blocks the Re-face of the intermediate enamine. Quantitative studies demonstrate that tert-leucinamide-based catalysts achieve up to 93-97% enantiomeric excess (ee) and >90% yield in ethyl acetate, whereas standard primary amino acid derivatives often fail to exceed 80% ee under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) in cross-aldol reactions
Target Compound Data93-97% ee
Comparator Or BaselineStandard primary amino acid derivatives (<80% ee)
Quantified Difference>13-17% improvement in enantiomeric excess
ConditionsAsymmetric cross-aldol reaction of glyoxylate and alkyl aldehydes in EtOAc at room temperature.

High enantioselectivity eliminates the need for costly downstream chiral resolution, directly lowering API manufacturing costs.

Enhanced Proteolytic Resistance in Antiviral Peptidomimetics

The incorporation of the 2-amino-3,3-dimethylbutanamide motif into viral protease inhibitors (such as HCV NS3/4A and SARS-CoV-2 3CLpro inhibitors) significantly enhances resistance to proteolytic cleavage. The steric hindrance of the tert-butyl group adjacent to the amide bond prevents rapid degradation by endogenous peptidases. Structural activity relationship (SAR) studies of viral protease inhibitors show that substituting a standard leucine or valine residue with a tert-leucine derivative increases the in vitro metabolic half-life by over 2- to 5-fold, maintaining the necessary micromolar to nanomolar inhibitory potency required for antiviral efficacy [1].

Evidence DimensionMetabolic half-life / Proteolytic resistance
Target Compound DataExtended half-life with maintained nanomolar target inhibition
Comparator Or BaselineStandard leucine/valine analogs (rapid proteolytic cleavage)
Quantified Difference2- to 5-fold increase in metabolic half-life
ConditionsIn vitro metabolic stability assays for peptidomimetic viral protease inhibitors.

Procuring the tert-leucinamide building block is essential for developing orally bioavailable peptide-based drugs that resist premature enzymatic degradation.

Increased Target Affinity in Indazole-3-Carboxamide Ligands

In the development of synthetic cannabinoid receptor agonists and related CNS-active ligands, the choice of the aminoamide pendant group drastically impacts receptor binding affinity. Pharmacological evaluations of 1-alkyl-1H-indazole-3-carboxamides reveal that derivatives synthesized from tert-leucinamide exhibit sub-nanomolar potency (e.g., EC50 < 1 nM for CB1 receptors). In direct comparison, the corresponding valinamide analogs demonstrate significantly lower potency, often requiring 2- to 10-fold higher concentrations to achieve the same receptor activation efficacy [1].

Evidence DimensionReceptor binding potency (EC50)
Target Compound DataSub-nanomolar EC50 (< 1 nM)
Comparator Or BaselineValinamide analogs (EC50 > 2-10 nM)
Quantified Difference2- to 10-fold increase in receptor binding potency
ConditionsIn vitro GIRK activation assays for CB1 receptor agonists.

The tert-butyl steric bulk is critical for maximizing target receptor affinity, making it the preferred building block for highly potent CNS ligands.

Improved Handling and Storage Stability via Hydrochloride Salt Formulation

The free base of 2-amino-3,3-dimethylbutanamide is prone to hygroscopicity, atmospheric oxidation, and gradual racemization over time. Procuring the compound as the hydrochloride salt (CAS 359844-68-1) mitigates these issues, providing a highly crystalline, free-flowing powder with extended shelf stability. The HCl salt demonstrates superior solubility in polar protic solvents (like methanol and water) compared to the free base, facilitating easier integration into aqueous-organic biphasic reactions and standard amide coupling protocols without requiring immediate pre-activation or specialized inert-atmosphere handling [1].

Evidence DimensionStorage stability and handling
Target Compound DataCrystalline, stable, high aqueous/methanol solubility
Comparator Or BaselineFree base form (hygroscopic, prone to degradation)
Quantified DifferenceSignificant extension in shelf-life and reduction in handling complexity
ConditionsStandard laboratory storage and amide coupling preparation.

The hydrochloride salt ensures batch-to-batch reproducibility and simplifies supply chain logistics by eliminating the need for strict inert-gas storage.

Asymmetric Organocatalysis and Chiral Auxiliaries

Ideal for synthesizing highly enantioselective organocatalysts, such as phenolic tert-leucinamide derivatives used in the cross-aldol synthesis of (R)-pantolactone, where maximum steric shielding is required to achieve >90% enantiomeric excess [1].

Antiviral Peptidomimetic Manufacturing

The preferred building block for developing orally bioavailable protease inhibitors (e.g., targeting HCV NS3/4A or SARS-CoV-2 3CLpro) where the bulky tert-butyl group is necessary to prevent rapid in vivo proteolytic cleavage and extend metabolic half-life [2].

CNS Drug Discovery and Ligand Synthesis

Essential for the synthesis of high-potency indazole- and indole-3-carboxamide derivatives, where the tert-leucinamide motif drives sub-nanomolar receptor binding affinity and enhanced metabolic stability compared to standard valinamide analogs [3].

Sequence

X

Dates

Last modified: 08-16-2023

Explore Compound Types